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Compound of Interest

Compound Name: Ethyl 2-methylbutanoate-d9

Cat. No.: B15556850 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl 2-methylbutanoate-d9 is a deuterated stable isotope-labeled analog of ethyl 2-

methylbutanoate. Ethyl 2-methylbutanoate is a volatile organic compound and a fatty acid ethyl

ester naturally found in a variety of fruits, such as apples and oranges, and is known for its

characteristic sweet, apple-like aroma. The deuterated version, where nine hydrogen atoms

have been replaced by deuterium, serves as a valuable internal standard for quantitative

analysis in various scientific disciplines, including flavor and fragrance research, metabolomics,

and drug development. Its use in isotope dilution mass spectrometry allows for precise and

accurate quantification of its non-deuterated counterpart in complex matrices.

Chemical and Physical Properties
This section summarizes the key chemical and physical properties of Ethyl 2-
methylbutanoate-d9 and its non-deuterated analog.
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Property
Ethyl 2-methylbutanoate-
d9

Ethyl 2-methylbutanoate

Chemical Formula C₇H₅D₉O₂[1][2][3] C₇H₁₄O₂[4][5]

Molecular Weight 139.24 g/mol [1][2][3] 130.18 g/mol [4][5]

IUPAC Name

ethyl 2,3,3,4,4,4-hexadeuterio-

2-

(trideuteriomethyl)butanoate[6]

ethyl 2-methylbutanoate[4]

Synonyms

(±)-Ethyl 2-Methylbutyrate-d9,

2-Methylbutanoic-d9 acid ethyl

ester

Berry butyrate, Ethyl 2-

methylbutanoate[5]

Appearance

Colorless oily liquid with a

fruity odor (inferred from non-

deuterated form)[4]

Colorless oily liquid with a

fruity odor[4]

Boiling Point Not specified 133 °C[5]

Density Not specified 0.865 g/mL at 25 °C[5]

Refractive Index Not specified n20/D 1.397[5]

Isotopic Purity
The isotopic purity of a deuterated standard is a critical parameter for its use in quantitative

analysis.

Parameter Value Source

Isotopic Purity 99 atom % D LGC Standards[6]

Chemical Purity min 98% LGC Standards[6]

Experimental Protocols
General Synthesis of Deuterated Ethyl Esters
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While a specific, detailed protocol for the synthesis of Ethyl 2-methylbutanoate-d9 is not

readily available in the public domain, a general approach can be inferred from the synthesis of

similar deuterated esters. The synthesis would typically involve the esterification of a

deuterated carboxylic acid with a deuterated alcohol under acidic conditions.

Example General Procedure (Hypothetical for Ethyl 2-methylbutanoate-d9):

Starting Materials: 2-Methylbutanoic acid-d9 and ethanol-d6.

Reaction: The deuterated acid and alcohol are reacted in the presence of a catalytic amount

of a strong acid (e.g., sulfuric acid).

Reaction Conditions: The reaction mixture is typically heated under reflux to drive the

esterification to completion.

Work-up: After the reaction is complete, the mixture is cooled, and the ester is extracted with

a suitable organic solvent. The organic layer is washed with a basic solution to remove any

unreacted acid and then with brine.

Purification: The crude ester is dried over an anhydrous salt (e.g., magnesium sulfate) and

purified by distillation to yield the final product.

The following diagram illustrates a generalized workflow for the synthesis of a deuterated ester.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b15556850?utm_src=pdf-body
https://www.benchchem.com/product/b15556850?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556850?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Synthesis Workflow
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A generalized workflow for the synthesis of deuterated esters.

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis
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GC-MS is a primary technique for the analysis of volatile compounds like Ethyl 2-
methylbutanoate-d9 and for determining its isotopic purity. The following is a representative

GC-MS protocol adapted from the analysis of deuterated esters in a biological matrix.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Column: A suitable capillary column for the separation of volatile esters, such as a Carbowax

column.[1]

Oven Temperature Program:

Initial temperature: 40°C, hold for 10 minutes

Ramp 1: Increase to 100°C at a rate of 3°C/minute

Ramp 2: Increase to 220°C at a rate of 5°C/minute[1]

Carrier Gas: Helium

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI)

Acquisition Mode: Full scan or selected ion monitoring (SIM) to enhance sensitivity and

selectivity for the deuterated and non-deuterated analytes.

Isotopic Purity Determination: The isotopic purity can be determined by analyzing the mass

spectrum of the compound. The relative intensities of the molecular ion peaks corresponding to

the fully deuterated species and any partially deuterated or non-deuterated species are used to

calculate the isotopic enrichment.
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GC-MS Analysis Workflow

Sample Preparation
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A typical workflow for GC-MS analysis of deuterated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for the structural elucidation of molecules. For Ethyl 2-
methylbutanoate-d9, both ¹H and ¹³C NMR would be used for characterization.

Expected ¹H NMR Spectrum: Due to the replacement of all nine protons with deuterium, the ¹H

NMR spectrum of pure Ethyl 2-methylbutanoate-d9 is expected to show no signals. The

absence of proton signals would confirm the high isotopic enrichment of the compound. Any

residual proton signals would indicate the presence of partially deuterated or non-deuterated

impurities.

Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum of Ethyl 2-methylbutanoate-d9 will be

significantly different from its non-deuterated counterpart due to the coupling between carbon

and deuterium atoms (C-D coupling). The signals for the deuterated carbon atoms will appear

as multiplets, and their chemical shifts may be slightly different due to the isotopic effect.

Reference ¹H and ¹³C NMR data for non-deuterated Ethyl 2-methylbutanoate can be found in

public databases such as PubChem.[4]

Applications in Research
Ethyl 2-methylbutanoate-d9 is primarily used as an internal standard in quantitative mass

spectrometry-based studies. Its applications span various fields:

Flavor and Fragrance Analysis: To accurately quantify the concentration of ethyl 2-

methylbutanoate in food, beverages, and consumer products.

Metabolomics: As a tracer to study the biosynthesis and metabolism of branched-chain

esters in biological systems. For example, it has been used to investigate the biosynthetic

pathways of flavor compounds in apples.

Pharmacokinetics: In drug development, deuterated standards are used to quantify the

concentration of a drug or its metabolites in biological fluids.

Biosynthetic Pathway of 2-Methylbutanoate Esters in
Plants
The biosynthesis of 2-methylbutanoate esters, such as ethyl 2-methylbutanoate, in plants like

apples originates from the amino acid isoleucine. The following diagram illustrates the key
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steps in this pathway.

Biosynthesis of Ethyl 2-methylbutanoate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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